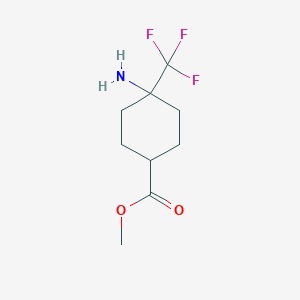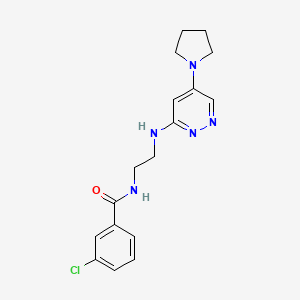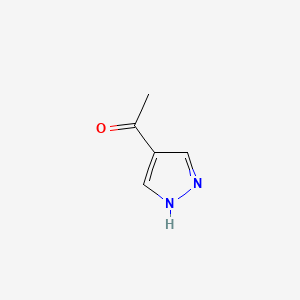
2-(2-Methoxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of methoxyphenoxy and pyridazin-3-yloxy groups suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated ethanone under basic conditions to form the 2-(2-methoxyphenoxy)ethanone intermediate.
Piperidine Derivative Formation: The next step involves the reaction of piperidine with a halogenated pyridazine derivative to form the 4-(pyridazin-3-yloxy)piperidine intermediate.
Coupling Reaction: The final step is the coupling of the two intermediates under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone.
Reduction: Formation of 2-(2-methoxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: It may be explored as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular conditions.
Pharmacology: Its interactions with various biological targets can be studied to understand its potential therapeutic effects.
Materials Science: The compound’s unique structure may be useful in the design of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone would depend on its specific biological target. Generally, it may interact with receptors or enzymes, modulating their activity. For example, if it targets a receptor, it could act as an agonist or antagonist, influencing signal transduction pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Hydroxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-Methoxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a carbonyl group.
Uniqueness
2-(2-Methoxyphenoxy)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both methoxyphenoxy and pyridazin-3-yloxy groups in the same molecule is relatively uncommon, potentially leading to unique interactions with biological targets.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-5-2-3-6-16(15)24-13-18(22)21-11-8-14(9-12-21)25-17-7-4-10-19-20-17/h2-7,10,14H,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYWKKZIRBVAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2715392.png)





![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/new.no-structure.jpg)






